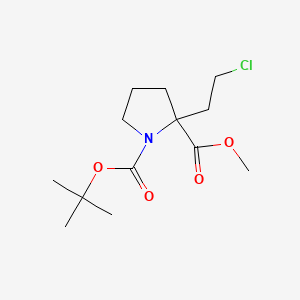
1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate” is a chemical compound. Its empirical formula is C11H19NO4 and it has a molecular weight of 229.27 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For “1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate”, the SMILES string isO=C(OC(C)(C)C)N(CCC1)C1C(OC)=O and the InChI key is WVDGSSCWFMSRHN-UHFFFAOYSA-N .
科学的研究の応用
Environmental Decomposition and Conversion
Research on methyl tert-butyl ether (MTBE), a compound containing tert-butyl groups, focuses on its decomposition using radio frequency (RF) plasma reactors. Studies demonstrate that RF plasma can effectively decompose MTBE, converting it into simpler hydrocarbons like methane, ethylene, and acetylene. This process is promising for environmental remediation efforts, particularly in treating air and water pollutants derived from gasoline additives (Hsieh et al., 2011).
Synthesis of N-heterocycles
Tert-butanesulfinamide, a compound related to the tert-butyl group, has been extensively used in asymmetric synthesis, particularly for creating N-heterocycles. This review highlights the use of tert-butanesulfinamide in the stereoselective synthesis of piperidines, pyrrolidines, azetidines, and their derivatives, showcasing its importance in the development of pharmaceuticals and natural product synthesis (Philip et al., 2020).
Biodegradation and Environmental Fate
Studies on ethyl tert-butyl ether (ETBE), another tert-butyl-containing compound, review its biodegradation and fate in soil and groundwater. The research identifies microorganisms capable of degrading ETBE through various pathways, emphasizing the environmental impact and remediation potential of compounds with tert-butyl groups (Thornton et al., 2020).
Pollution Control and Catalysis
Research into the synthesis and environmental applications of compounds with tert-butyl groups includes exploring their use in pollution control and as catalysts in industrial processes. For example, the degradation of pollutants like MTBE in water through adsorption and catalytic methods shows the environmental significance of tert-butyl-related compounds (Vakili et al., 2017).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate”, it is classified as Acute Tox. 4 Oral according to the GHS classification, indicating that it may be harmful if swallowed .
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKJDNGNGLEAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


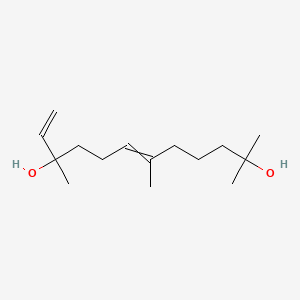
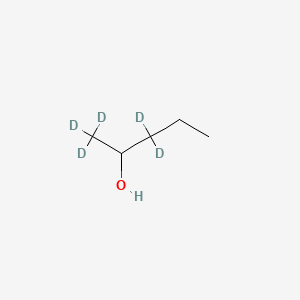

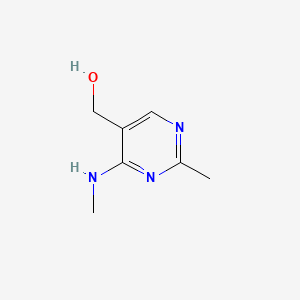
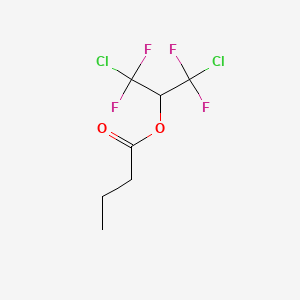
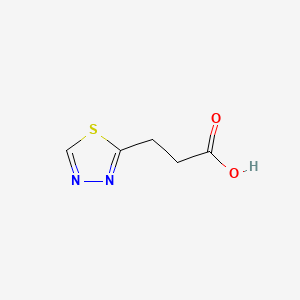
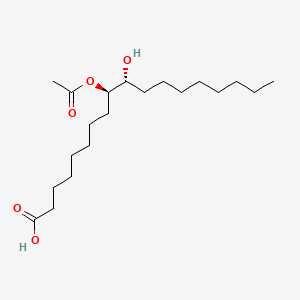
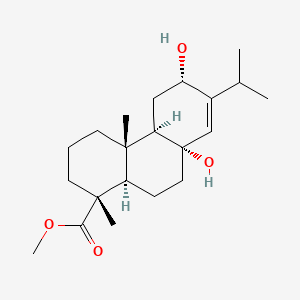
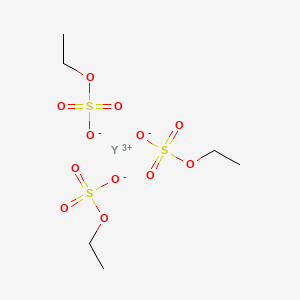
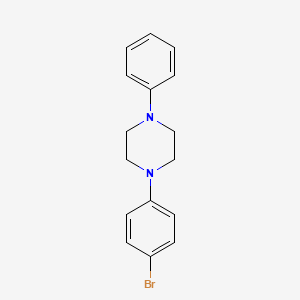
![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)